![molecular formula C17H23NO4S B12564822 (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid CAS No. 287737-72-8](/img/structure/B12564822.png)
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid
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Overview
Description
The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid is a complex organic molecule that combines a thiophene ring with a dimethylamino group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol typically involves the reaction of thiophene derivatives with dimethylamine under controlled conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where dimethylamine is introduced to the thiophene ring.
Formation of the propanol side chain: This can be achieved through various organic reactions, including reduction or addition reactions.
For the (2S)-2-hydroxy-2-phenylacetic acid component, the synthesis may involve:
Hydroxylation of phenylacetic acid: This can be achieved using oxidizing agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.
Scientific Research Applications
Biological Applications
Both components of the compound exhibit significant biological activities:
- Pharmacological Potential : The compound has shown promise in various pharmacological studies, particularly in the development of drugs targeting central nervous system disorders due to its ability to interact with neurotransmitter systems.
- Analgesic Properties : The dimethylamino group is known for its analgesic effects, making this compound a candidate for pain management therapies.
Synthesis and Derivatives
The synthesis typically involves several steps, including the formation of the thiophene ring and subsequent functionalization. Notably, it serves as an intermediate in the synthesis of other pharmaceutical compounds, such as duloxetine, which is used for treating depression and anxiety disorders.
Case Studies
- Duloxetine Synthesis : Research indicates that (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol is a crucial intermediate in synthesizing duloxetine, highlighting its importance in developing antidepressant medications. The synthesis pathway involves converting this compound into mandelic acid derivatives, which are essential for the final drug formulation .
- Neuropharmacology : A study demonstrated that modifications to the thiophene component can enhance the neuropharmacological profile of related compounds, suggesting that this compound could lead to new treatments for neurological conditions.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Thiophenol | C6H5SH | Contains sulfur; used in organic synthesis |
Dimethylaminophenol | C8H11N | Exhibits analgesic properties; similar amine functionality |
Phenylalanine | C9H11NO2 | An amino acid; important for protein synthesis |
This table illustrates how (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol and (2S)-2-hydroxy-2-phenylacetic acid compare to other compounds with similar structures, emphasizing their unique therapeutic potential.
Mechanism of Action
The mechanism of action of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The thiophene ring and phenylacetic acid moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine: Used in the synthesis of enantiopure ethylenediamines and as a co-catalyst in enantioselective hydrogenation.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate: An intermediate in pharmaceutical synthesis.
Biological Activity
The compounds (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol and (2S)-2-hydroxy-2-phenylacetic acid are of significant interest in pharmacology due to their potential therapeutic applications. The former is known as an impurity of duloxetine, an antidepressant, while the latter is a prominent compound in various biological studies. This article explores their biological activities, mechanisms of action, and relevant research findings.
Compound Name | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | C9H15NOS | 185.29 g/mol | 132335-49-0 |
(2S)-2-hydroxy-2-phenylacetic acid | C9H10O3 | 166.17 g/mol | 150-13-0 |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
This compound serves as a chiral intermediate in the synthesis of duloxetine. Its biological activity is primarily linked to its role as an antidepressant agent. Research indicates that it may influence serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation.
Mechanism of Action:
- Serotonin-Norepinephrine Reuptake Inhibition: This compound may enhance the availability of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant effects.
Case Studies:
- Antidepressant Efficacy: A study demonstrated that duloxetine, and its impurities including this compound, showed significant efficacy in treating major depressive disorder compared to placebo controls .
- Side Effects Profile: Research has also indicated that while effective, the use of this compound can lead to side effects such as nausea and fatigue, common with many antidepressants .
(2S)-2-hydroxy-2-phenylacetic acid
This compound is known for its anti-inflammatory and analgesic properties. It has been studied extensively for its potential use in treating conditions like arthritis and other inflammatory disorders.
Mechanism of Action:
- Inhibition of Pro-inflammatory Cytokines: It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation .
Research Findings:
- Anti-inflammatory Effects: A clinical trial indicated that patients receiving treatment with this compound reported a significant reduction in pain levels associated with inflammatory conditions .
- Analgesic Properties: Additional studies have highlighted its effectiveness as an analgesic agent, providing relief comparable to traditional NSAIDs without the gastrointestinal side effects .
Comparative Analysis
The following table summarizes the key differences between the two compounds regarding their biological activities:
Aspect | (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | (2S)-2-hydroxy-2-phenylacetic acid |
---|---|---|
Primary Use | Antidepressant | Anti-inflammatory/Analgesic |
Mechanism | Serotonin-Norepinephrine Reuptake Inhibition | Cytokine Inhibition |
Side Effects | Nausea, Fatigue | Fewer side effects compared to NSAIDs |
Clinical Applications | Major Depressive Disorder | Arthritis, Inflammatory Disorders |
Properties
CAS No. |
287737-72-8 |
---|---|
Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H15NOS.C8H8O3/c1-10(2)6-5-8(11)9-4-3-7-12-9;9-7(8(10)11)6-4-2-1-3-5-6/h3-4,7-8,11H,5-6H2,1-2H3;1-5,7,9H,(H,10,11)/t8-;7-/m00/s1 |
InChI Key |
LVELBSWYVMRVRO-GZTXQBDSSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=CS1)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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